An In-depth Technical Guide to the Chemical Properties of Methyl Nona-2,4-dienoate
An In-depth Technical Guide to the Chemical Properties of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate (C10H16O2) is an unsaturated ester that exists as various stereoisomers, primarily the (2E,4E) and (2E,4Z) forms.[1] Its conjugated diene system and ester functionality make it a molecule of interest in organic synthesis and potentially in the study of biological systems. This technical guide provides a comprehensive overview of its chemical properties, including physical characteristics, spectral data, and a plausible experimental protocol for its synthesis, tailored for a scientific audience.
Chemical and Physical Properties
While specific experimental data for all isomers of methyl nona-2,4-dienoate is not extensively documented, a compilation of available data and estimations from homologous compounds provides a solid foundation for its characterization.
| Property | Value | Source/Notes |
| Molecular Formula | C10H16O2 | PubChem CID 12625774[1] |
| Molecular Weight | 168.23 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated: ~210-230 °C at 760 mmHg | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a boiling point of 246-247 °C at 760 mmHg, and methyl (E,E)-hexa-2,4-dienoate boils at 180 °C.[2] The boiling point of the related compound 2,4-nonadienal is 221-222 °C at 760 mmHg.[3] |
| Melting Point | Not available | Data for the specific compound is not readily available. |
| Density | Estimated: ~0.9 g/cm³ | Estimated based on data for related compounds. For comparison, methyl (E,E)-hexa-2,4-dienoate has a density of 0.968 g/cm³ at 25 °C, and 2,4-nonadienal has a specific gravity of 0.850-0.870 at 25 °C.[3] |
| Refractive Index | Estimated: ~1.48 - 1.50 | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a refractive index of 1.4880-1.4940 at 20 °C, and 2,4-nonadienal has a refractive index of 1.5220-1.5250 at 20 °C.[2][3] |
| Water Solubility | 81.27 mg/L at 25 °C (estimated for (E,E)-isomer) | The Good Scents Company[4] |
| CAS Number | (2E,4Z)-isomer: 5910-88-3 (from PubChem) | PubChem CID 12625774[1] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the conjugated diene system between 5.5 and 7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and signals for the aliphatic chain protons at higher field strengths. The coupling constants between the vinyl protons would be indicative of the stereochemistry of the double bonds.
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¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon of the ester at the downfield end of the spectrum (around 165-175 ppm), four signals for the sp² hybridized carbons of the diene system (typically in the 115-150 ppm range), a signal for the methoxy carbon around 51 ppm, and signals for the aliphatic carbons at higher field.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Strong to medium bands corresponding to the C=C stretching of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the sp² and sp³ carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ester is also expected around 1150-1250 cm⁻¹.[5]
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Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 137, and cleavage of the aliphatic chain.
Experimental Protocols
While a specific, published protocol for the synthesis of methyl nona-2,4-dienoate is not available, a standard and highly effective method for its preparation would be the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene.[6][7][8][9]
Proposed Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Wittig Reaction
Materials:
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Heptanal
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Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)
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Anhydrous solvent (e.g., Toluene or Dichloromethane)
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Inert gas atmosphere (e.g., Nitrogen or Argon)
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Standard laboratory glassware for organic synthesis
Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of methyl (triphenylphosphoranylidene)acetate in the anhydrous solvent.
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Addition of Aldehyde: Heptanal is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the Wittig reagent at room temperature.
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Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The use of a stabilized ylide generally favors the formation of the (E)-isomer.
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Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide as a byproduct.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the methyl nona-2,4-dienoate from the triphenylphosphine oxide and any unreacted starting materials.
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Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Biological Activity
Currently, there is no significant information available in the scientific literature regarding the specific biological activities or involvement of methyl nona-2,4-dienoate in any signaling pathways. Further research is required to explore its potential pharmacological or biological roles.
Conclusion
This technical guide provides a consolidated overview of the known and estimated chemical properties of methyl nona-2,4-dienoate. While comprehensive experimental data remains to be fully elucidated, the information presented, including a plausible synthetic route, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The proposed experimental workflow provides a practical starting point for the synthesis and characterization of this compound, paving the way for future investigations into its potential applications.
References
- 1. methyl (2E,4Z)-nona-2,4-dienoate | C10H16O2 | CID 12625774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (E,Z)-2,4-decadienoate, 4493-42-9 [thegoodscentscompany.com]
- 3. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]
- 4. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]
- 5. docbrown.info [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
